molecular formula C9H7ClF2N2O B6267096 3-chloro-3-(2,4-difluorophenyl)-N'-hydroxyprop-2-enimidamide CAS No. 1955564-35-8

3-chloro-3-(2,4-difluorophenyl)-N'-hydroxyprop-2-enimidamide

Cat. No.: B6267096
CAS No.: 1955564-35-8
M. Wt: 232.6
InChI Key:
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Description

3-chloro-3-(2,4-difluorophenyl)-N’-hydroxyprop-2-enimidamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a chloro group, two fluorine atoms on a phenyl ring, and a hydroxyprop-2-enimidamide moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-3-(2,4-difluorophenyl)-N’-hydroxyprop-2-enimidamide typically involves the reaction of 2,4-difluorobenzaldehyde with appropriate reagents to introduce the chloro and hydroxyprop-2-enimidamide groups. One common method involves the use of ethanol as a solvent and a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-3-(2,4-difluorophenyl)-N’-hydroxyprop-2-enimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-chloro-3-(2,4-difluorophenyl)-N’-hydroxyprop-2-enimidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 3-chloro-3-(2,4-difluorophenyl)-N’-hydroxyprop-2-enimidamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluorine groups can enhance binding affinity and specificity, while the hydroxyprop-2-enimidamide moiety can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool for studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-3-(2,6-difluorophenyl)-N’-hydroxyprop-2-enimidamide
  • 3-chloro-3-(2,4-difluorophenyl)-N’-methoxyprop-2-enimidamide

Uniqueness

3-chloro-3-(2,4-difluorophenyl)-N’-hydroxyprop-2-enimidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it suitable for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-3-(2,4-difluorophenyl)-N'-hydroxyprop-2-enimidamide involves the reaction of 2,4-difluoroaniline with chloroacetyl chloride to form 3-chloro-2,4-difluoroacetanilide. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-chloro-2,4-difluoro-N'-hydroxyacetanilide. Finally, this compound is reacted with acryloyl chloride to form the desired product.", "Starting Materials": [ "2,4-difluoroaniline", "chloroacetyl chloride", "hydroxylamine hydrochloride", "acryloyl chloride" ], "Reaction": [ "Step 1: React 2,4-difluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine to form 3-chloro-2,4-difluoroacetanilide.", "Step 2: React 3-chloro-2,4-difluoroacetanilide with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form 3-chloro-2,4-difluoro-N'-hydroxyacetanilide.", "Step 3: React 3-chloro-2,4-difluoro-N'-hydroxyacetanilide with acryloyl chloride in the presence of a base such as triethylamine to form 3-chloro-3-(2,4-difluorophenyl)-N'-hydroxyprop-2-enimidamide." ] }

CAS No.

1955564-35-8

Molecular Formula

C9H7ClF2N2O

Molecular Weight

232.6

Purity

95

Origin of Product

United States

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